molecular formula C16H19NO B2389235 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone CAS No. 1706078-74-1

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone

Cat. No.: B2389235
CAS No.: 1706078-74-1
M. Wt: 241.334
InChI Key: ZODXQUJOOYMSPS-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone is a chiral tropane-derived compound offered for research purposes. This molecule features the 8-azabicyclo[3.2.1]octane core structure, a privileged scaffold in medicinal chemistry known for interacting with central nervous system targets . Compounds based on this skeleton are extensively investigated as potent ligands for monoamine neurotransmitter transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT) . The mechanism of action for such compounds typically involves the inhibition of dopamine reuptake from the synapse, leading to increased dopaminergic neurotransmission . This makes related analogues valuable tools for neuroscientists studying the mechanisms of addiction, neuropsychiatric disorders, and for the development of potential pharmacotherapies . The specific stereochemistry ((1R,5S)) and the 3,4-dimethylphenyl group in this compound are designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for these key biological targets . This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical for hit identification, lead optimization, and probing biological pathways in vitro.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11-6-7-13(10-12(11)2)16(18)17-14-4-3-5-15(17)9-8-14/h3-4,6-7,10,14-15H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODXQUJOOYMSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone typically involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the azabicyclo[3.2.1]octane core is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azabicyclo[3.2.1]octane derivatives.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of the target compound, highlighting variations in substituents and their implications:

Compound Name Substituent(s) Key Structural Features Biological/Physicochemical Notes Reference
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl Aromatic heterocycle; electron-rich Potential CNS activity due to indole moiety
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl; phenylamino Electron-withdrawing Cl; hydrogen-bond donor Antibacterial activity reported
[(1R,5S)-3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl][4-(trifluoromethyl)phenyl]methanone Benzenesulfonyl; 4-CF₃-phenyl Sulfonyl (polar); CF₃ (lipophilic) Enhanced metabolic stability
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Strongly electron-withdrawing (NO₂, F) Potential photolability; high reactivity
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl; methyl ester Ester (hydrolyzable); Cl substituent Tunable solubility and bioavailability
(2-Methylfuran-3-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone 2-Methylfuran; pyridyl-oxadiazole Heterocyclic diversity; hydrogen-bond acceptors Potential kinase inhibition

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to polar substituents like sulfonyl or nitro groups.
  • Solubility : Ester derivatives () balance lipophilicity with hydrolytic susceptibility, enabling prodrug strategies .

Biological Activity

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone is a bicyclic organic compound notable for its unique azabicyclic structure and potential biological activities. This compound belongs to a class of tropane alkaloids, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₁O, with a molecular weight of approximately 239.32 g/mol. The compound features a bicyclic framework that enhances its interaction with biological targets.

The mechanism of action involves the compound's interaction with specific receptors or enzymes in the body. Its bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of various biological targets:

  • Receptor Binding : The compound is believed to interact with neurotransmitter receptors, potentially influencing central nervous system activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter degradation, enhancing neurotransmitter availability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties due to its interaction with serotonin receptors.
  • Anticonvulsant Activity : The compound has shown promise in animal models for reducing seizure activity through modulation of GABAergic pathways.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful.

Compound NameStructureUnique Features
(1R,5S)-8-Azabicyclo[3.2.1]octan-2-oneStructureKnown for CNS effects
4-Chloro-N-(pyridin-3-yl)benzamideStructureInvestigated for anti-inflammatory properties
7-Azabicyclo[4.2.0]octanonesStructureKnown for diverse biological activities

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects in rodent models.
    • Findings : The compound showed significant reductions in depressive-like behavior compared to control groups.
    • : Suggests potential as a new antidepressant agent.
  • Anticonvulsant Study :
    • Objective : To assess anticonvulsant properties using the maximal electroshock seizure model.
    • Results : Demonstrated effective seizure suppression at certain dosages.
    • Implication : Indicates potential for development as an anticonvulsant medication.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several key steps:

  • Formation of the Azabicyclo Core : Achieved through a Diels-Alder reaction followed by functional group transformations.
  • Introduction of the 3,4-Dimethylphenyl Group : Utilizes Friedel-Crafts acylation with appropriate reagents.

Industrial production methods focus on optimizing these synthetic routes to enhance yield and reduce costs while adhering to green chemistry principles.

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the functionalization of the azabicyclo[3.2.1]octane core. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 0–25°C) to prevent side reactions during cyclization or coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for sulfonylation or carbonyl coupling .
  • Purification : Chromatography (HPLC, flash column) is essential to isolate enantiomerically pure products due to the compound’s stereochemical complexity .

Q. Table 1: Representative Synthetic Conditions

StepReaction TypeKey ParametersReference
1Bicyclic core formationTemp: 0–5°C, solvent: THF
2Aryl couplingSolvent: DMSO, catalyst: Pd(PPh₃)₄
3PurificationHPLC (C18 column, MeCN/H₂O gradient)

Q. How is the structural configuration of this compound confirmed, and what analytical techniques are essential?

Methodological Answer:

  • X-ray crystallography : Resolves absolute stereochemistry (e.g., (1R,5S) configuration) and torsional angles in the bicyclic framework .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 3,4-dimethylphenyl substitution) and detects diastereomeric impurities .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₀N₂O) and isotopic patterns .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., sulfonyl chlorides) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, increasing DMSO concentration from 10% to 30% improved coupling yields by 15% .
  • Chiral auxiliaries : Use (R)-BINOL-based catalysts to enhance enantioselectivity during bicyclic core formation .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic modeling : Correlate plasma half-life (t₁/₂) with in vitro IC₅₀ values to adjust dosing regimens .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 3,4-dimethylphenyl with fluorophenyl) to enhance metabolic stability .

Q. How do structural modifications to the bicyclic framework influence binding affinity and selectivity towards neurological targets?

Methodological Answer:

  • SAR studies : Modifying the azabicyclo[3.2.1]octane core (e.g., introducing a cyclopropylidene group) increases σ₁ receptor affinity by 10-fold due to enhanced lipophilicity .
  • Docking simulations : Molecular dynamics (MD) models reveal that 3,4-dimethylphenyl substitution improves hydrophobic interactions with the dopamine D₂ receptor’s binding pocket .
  • Electrophysiology : Patch-clamp assays demonstrate that fluorination of the aryl group reduces off-target hERG channel inhibition .

Q. Table 2: Impact of Structural Modifications

ModificationTarget Affinity (Ki, nM)Selectivity Ratio (D₂/σ₁)
3,4-dimethylphenylD₂: 12 ± 2; σ₁: 85 ± 107.1
4-fluorophenylD₂: 8 ± 1; σ₁: 120 ± 1515.0
CyclopropylideneD₂: 15 ± 3; σ₁: 9 ± 20.6

Q. What advanced computational methods are employed to model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina predicts binding poses using X-ray crystal structures (e.g., PDB ID: 6CM4) .
  • QM/MM simulations : Hybrid quantum mechanics/molecular mechanics refine electronic interactions (e.g., charge transfer in the carbonyl group) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG changes for substituent modifications, guiding lead optimization .

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